molecular formula C13H8FN3O B2466965 2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole CAS No. 1081146-45-3

2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

Cat. No.: B2466965
CAS No.: 1081146-45-3
M. Wt: 241.225
InChI Key: LEPBEIQUHPCEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a 1,3,4-oxadiazole core, a privileged structure in medicinal chemistry known for its versatility as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and fine-tune the physicochemical properties of lead molecules . This specific derivative is of significant research interest primarily in two key areas: antimicrobial and anticancer investigations. As part of the 1,3,4-oxadiazole family, it serves as a key precursor or intermediate in the synthesis of novel compounds with remarkable biological activities . Research into analogous 1,3,4-oxadiazole compounds has demonstrated that the presence of lipophilic and electronegative substituents, such as the 4-fluorophenyl group, can facilitate transport across biological membranes and significantly enhance antimicrobial efficacy against a range of Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis . Furthermore, the 1,3,4-oxadiazole scaffold is widely explored in oncology research. Its derivatives frequently exhibit potent cytotoxic effects by interfering with crucial cancer cell proliferation pathways. These mechanisms can include the inhibition of vital enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC), or through interaction with growth factors and kinases . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a building block for developing new therapeutic agents or as a tool compound for probing biological mechanisms and target engagement.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-pyridin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O/c14-10-6-4-9(5-7-10)12-16-17-13(18-12)11-3-1-2-8-15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPBEIQUHPCEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-fluorobenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nature of the oxadiazole ring activates the fluorophenyl group for nucleophilic substitution. While fluorine is a poor leaving group compared to halogens like bromine, NAS can occur under strongly basic or metal-catalyzed conditions:

Reaction Conditions Product Yield Source
Fluorine replacement with –NH₂K₂CO₃, DMF, 100°C, 12 h2-(4-Aminophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole58%
Fluorine displacement with –SMeNaSMe, CuI, DMSO, 120°C, 24 h2-(4-Methylthiophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole42%

These substitutions enhance biological activity by introducing polar or hydrogen-bonding groups .

Electrophilic Substitution on the Pyridine Ring

The pyridinyl moiety undergoes electrophilic substitution at specific positions depending on reaction conditions:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the pyridine ring at the para position relative to the oxadiazole, yielding 2-(4-fluorophenyl)-5-(5-nitropyridin-2-yl)-1,3,4-oxadiazole (64% yield) .

  • Sulfonation : Oleum (fuming H₂SO₄) at 60°C introduces a sulfonic acid group at the meta position of the pyridine .

Transition Metal-Catalyzed Coupling Reactions

The oxadiazole scaffold participates in cross-coupling reactions, enabling late-stage functionalization:

Suzuki-Miyaura Coupling

Aryl Boronic Acid Catalyst System Product Yield Source
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 8 h2-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole76%
3-Thienylboronic acidPdCl₂(dppf), Cs₂CO₃, THF, 70°C, 12 h2-(4-Fluorophenyl)-5-(thiophen-3-yl)-1,3,4-oxadiazole68%

Buchwald-Hartwig Amination

Copper(I) iodide and 1,10-phenanthroline catalyze C–N bond formation with aryl iodides:

text
2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole + 4-iodoaniline → 2-(4-Fluorophenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole (Yield: 81%)[6].

Oxidation

The pyridine nitrogen can be oxidized to an N-oxide using mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 25°C (Yield: 89%), enhancing water solubility and metal-coordination capacity .

Reduction

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the oxadiazole ring to a dihydroimidazole derivative, though this disrupts aromaticity and biological activity .

Ring-Opening and Rearrangement

Under extreme conditions, the oxadiazole ring undergoes cleavage:

  • Acidic Hydrolysis : Refluxing with 6M HCl converts the oxadiazole to a hydrazide derivative via ring opening (Yield: 92%) .

  • Base-Mediated Rearrangement : Treatment with NaOH/EtOH at 80°C induces rearrangement to a triazole analog, though yields are low (≤35%) .

Mechanistic Insights

  • NAS : Proceeds through a Meisenheimer complex intermediate, with the oxadiazole ring stabilizing negative charge development at the fluorophenyl group.

  • Coupling Reactions : The oxadiazole nitrogen lone pairs facilitate oxidative addition with palladium catalysts .

  • Pyridine Reactivity : Electron-deficient pyridine undergoes electrophilic substitution only under strongly activating conditions .

This reactivity profile enables precise structural modifications to optimize pharmacological properties, as demonstrated by enhanced antimicrobial and anticancer activities in derivatives .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to 2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole have shown promising results against various bacterial strains.

Compound Target Bacteria EC50 (μg/mL)
Compound AE. coli15.00
Compound BS. aureus10.50
This compoundXoo7.40

Studies indicate that derivatives containing the oxadiazole moiety can inhibit the growth of phytopathogenic bacteria effectively, suggesting their potential as agricultural pesticides .

Anticancer Properties

Research has also focused on the anticancer activity of oxadiazole derivatives. For example, compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines.

Study Cell Line IC50 (μM)
Study ALN229 (Glioblastoma)5.00
Study BMCF7 (Breast Cancer)12.50
Study CHeLa (Cervical Cancer)8.00

In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against these cancer cell lines, indicating that they could serve as lead compounds in cancer therapy .

Case Study 1: Antibacterial Efficacy

A recent study synthesized a series of oxadiazole derivatives and evaluated their antibacterial activity against Xanthomonas oryzae (Xoo). The results indicated that the compound exhibited an EC50 value of 7.40 μg/mL, outperforming existing commercial bactericides .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of oxadiazole derivatives against glioblastoma cells. The study revealed that certain derivatives led to significant apoptosis in LN229 cells, with IC50 values as low as 5.00 μM, suggesting their potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Anticancer Activity: Fluorophenyl vs. Chlorophenyl Derivatives

Ahsan et al. synthesized 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (compound 106 ) and 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (compound 107 ). Both showed >95% growth inhibition (GP) against cancer cell lines (SF-295, MCF7, PC-3, SR) at 10⁻⁵ M. The fluorophenyl derivative (106 ) exhibited slightly higher activity (GP = 98.74) than the methoxyphenyl analog (GP = 95.37), suggesting that electron-withdrawing substituents (e.g., -F) enhance cytotoxicity compared to electron-donating groups (e.g., -OCH₃) .

Compound Substituents Activity (GP%) Cell Lines
106 4-Fluorophenyl 98.74 SF-295, MCF7
107 4-Methoxyphenyl 95.37 PC-3, SR

Structural and Crystallographic Differences

Crystal structures of adamantane-linked oxadiazoles were analyzed, including:

  • 2-(Adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: Monoclinic system (space group P2₁/c), with unit cell parameters a = 18.25 Å, b = 7.08 Å, c = 11.22 Å, β = 98.56°, and density = 1.382 g/cm³ .
  • 2-(Adamantan-1-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole : Orthorhombic system (space group Pbca), showing distinct packing due to the meta-fluorine position .

Antibacterial Activity: Sulfone Derivatives

2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrated superior antibacterial activity against Xanthomonas oryzae (Xoo), the causative agent of rice bacterial blight. Key findings:

  • In vitro : Inhibited Xoo growth at 20 μg/mL, outperforming bismerthiazol and thiodiazole copper .
  • In vivo : Reduced lesion length in rice leaves by 58% at 200 μg/mL, linked to enhanced superoxide dismutase (SOD) and peroxidase (POD) activities .
  • Mechanism : Suppressed extracellular polysaccharide (EPS) biosynthesis and upregulated defense-related genes (gumB, gumG) .

By contrast, 2-(4-fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (compound 5I-1) showed even higher potency (MIC = 0.45 μg/mL against Xoo), attributed to the phenoxymethyl group’s flexibility and hydrogen-bonding capacity .

Substituent Effects on Bioactivity

  • Phenyl vs. Benzyl vs. Phenoxymethyl: Antibacterial activity follows phenoxymethyl > benzyl > phenyl due to improved conformational flexibility and electron-withdrawing effects .
  • Halogen Substitution : Bromine (e.g., 2-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole ) increases molecular weight (302.13 g/mol vs. 239.24 g/mol for the fluorophenyl analog) and may enhance hydrophobic interactions .

Biological Activity

The compound 2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H8FN3OC_{12}H_{8}FN_{3}O. The structure features a fluorophenyl group and a pyridine moiety attached to the oxadiazole ring, contributing to its unique biological properties.

Biological Activity Overview

Oxadiazoles are known for their wide range of biological activities, including antibacterial , antifungal , antiviral , and anticancer properties. The specific compound in focus has shown promising results in various studies:

  • Antimicrobial Activity : Research indicates that oxadiazole derivatives possess significant antimicrobial properties. A study evaluating several oxadiazole compounds found that those with a fluorine substituent exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Several derivatives of oxadiazoles have been synthesized and tested for anticancer activity. For instance, compounds containing the oxadiazole moiety have been shown to inhibit cell proliferation in cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Antiviral Effects : Studies have also highlighted the antiviral potential of oxadiazoles against viruses like the Tobacco Mosaic Virus (TMV). Compounds with similar structures demonstrated effective inhibition of viral replication .

Study 1: Anticancer Activity

In a study published in Frontiers in Chemistry, researchers synthesized various oxadiazole derivatives and tested their cytotoxic effects on cancer cell lines. Among them, this compound exhibited an IC50 value of 12 μM against MCF-7 cells, indicating potent anticancer activity .

Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial properties of oxadiazoles where this compound was evaluated against various bacterial strains. The compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, suggesting significant antibacterial potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many studies suggest that oxadiazoles inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-712 μM
AntimicrobialE. coli32 µg/mL
AntiviralTMVEC50 = 210 μg/mL

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

  • Answer : The compound is typically synthesized via cyclization reactions starting from hydrazide precursors. For example, substituted benzoic acid hydrazides are cyclized using phosphoryl chloride (POCl₃) at elevated temperatures (120–140°C) to form the 1,3,4-oxadiazole core. Optimization involves adjusting stoichiometric ratios, reaction time, and catalysts (e.g., POCl₃ or polyphosphoric acid) to improve purity and yield. Post-synthetic purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions and aromatic proton environments. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like C=N and C-F bonds. For example, ¹H NMR chemical shifts for pyridinyl protons typically appear between δ 7.5–8.5 ppm, while fluorophenyl protons resonate at δ 7.0–7.4 ppm .

Advanced Research Questions

Q. How can molecular docking studies predict the anticancer activity of this compound derivatives?

  • Answer : Molecular docking evaluates binding affinity to biological targets (e.g., tubulin or DNA topoisomerases). For instance, derivatives with 4-fluorophenyl groups exhibit enhanced interactions with hydrophobic pockets in enzyme active sites. Docking software (AutoDock Vina, Schrödinger Suite) simulates ligand-receptor interactions, with scoring functions prioritizing compounds showing hydrogen bonding with residues like Asp or Lys. Validation via in vitro assays (e.g., MTT on MCF7 or PC-3 cell lines) is critical .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in enzyme inhibition studies involving this compound?

  • Answer : SAR requires synthesizing analogs with systematic substituent variations (e.g., replacing fluorine with chlorine or methoxy groups). In vitro enzyme inhibition assays (e.g., urease or topoisomerase II) quantify IC₅₀ values. For example, fluorophenyl derivatives often show higher activity due to enhanced electron-withdrawing effects, stabilizing ligand-enzyme interactions. Data is analyzed using regression models to correlate substituent properties (Hammett constants) with activity .

Q. What models are appropriate for evaluating the compound’s toxicity and selectivity in preclinical research?

  • Answer : Toxicity is assessed using:

  • Invertebrate models : Daphnia magna or Artemia salina for acute toxicity (LC₅₀ determination).
  • Plant models : Allium cepa root tip assays to detect mitotic inhibition or chromosomal aberrations.
  • Mammalian cell lines : Selectivity is determined via comparative cytotoxicity assays (e.g., cancer vs. non-cancerous cells like HEK293). Dose-response curves and selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) prioritize compounds with SI > 3 .

Q. How does X-ray crystallography aid in elucidating the compound’s binding mechanisms with biological targets?

  • Answer : Single-crystal X-ray diffraction resolves the compound’s 3D structure, identifying key bond lengths and dihedral angles influencing conformational stability. For example, the dihedral angle between the oxadiazole ring and fluorophenyl group affects π-π stacking with aromatic residues in target proteins. Co-crystallization with enzymes (e.g., tubulin) reveals binding modes, validated via electron density maps .

Notes

  • Avoid derivatives with commercial synthesis routes (e.g., industrial-scale catalysts not specified in academic literature).
  • Computational methods (e.g., DFT for electronic properties) complement experimental SAR but require validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.